Heptylidenepropanedinitrile

Description

Propanedinitrile derivatives are organic compounds characterized by a central propanedinitrile (NC–C–CN) core with varying substituents. These compounds are of interest due to their applications in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No. |

695165-26-5 |

|---|---|

Molecular Formula |

C10H14N2 |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

2-heptylidenepropanedinitrile |

InChI |

InChI=1S/C10H14N2/c1-2-3-4-5-6-7-10(8-11)9-12/h7H,2-6H2,1H3 |

InChI Key |

MZTUQCOHFNZSLC-UHFFFAOYSA-N |

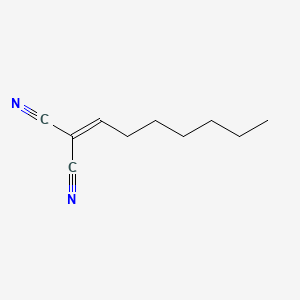

Canonical SMILES |

CCCCCCC=C(C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptylidenepropanedinitrile can be synthesized through various organic synthesis methods. One common approach involves the condensation reaction between heptanal and malononitrile in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. High-performance liquid chromatography (HPLC) is often employed for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions: Heptylidenepropanedinitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the nitrile groups to primary amines.

Substitution: Nucleophilic substitution reactions can occur at the nitrile carbon, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium ethoxide in ethanol.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Substituted nitrile derivatives .

Scientific Research Applications

Heptylidenepropanedinitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of heptylidenepropanedinitrile and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following propanedinitrile derivatives, identified in the evidence, share structural similarities and are compared based on substituents, molecular data, and available identifiers:

Key Observations:

- Structural Diversity : The substituents vary from aromatic (e.g., benzylidene in 2700-22-3) to heterocyclic (pyridinyl-methoxy in ) and aliphatic chains (ethyl-butenyl in ). The bicyclic ether derivative () highlights fused-ring systems, which may influence rigidity and reactivity.

- Molecular Weight : Ranges from 154.17 g/mol (2-benzylidenepropanedinitrile) to 185.18 g/mol (pyridinyl-methoxy derivative), reflecting substituent complexity.

Research Findings and Data Gaps

- Synthetic Routes: highlights synthetic methodologies for propanedinitrile derivatives, such as [1-hydroxy-6-[(triphenylmethyl)amino]hexylidene]propanedinitrile, though yield data and mechanistic details are absent .

- Safety Profiles : 2-Benzylidenepropanedinitrile’s safety data sheet (SDS) emphasizes general precautions (e.g., consulting a physician upon exposure), but toxicity or ecotoxicity data are unavailable .

- Supplier Information: lists suppliers for derivatives like (hydroxyimino)propanedinitrile (CAS 5458-49-1), though commercial availability varies .

Limitations and Notes

Comparisons are thus based on analogs with similar backbones.

Data Sparsity : Detailed physicochemical properties (e.g., melting points, solubility) and spectroscopic data (NMR, IR) are lacking in the sources, limiting a comprehensive analysis.

Structural Implications: Substituent effects on electronic properties (e.g., electron-withdrawing cyano groups) and steric hindrance remain inferred rather than experimentally validated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.